Dechloro Trazodone
CAS No.: 62337-66-0
Cat. No.: VC0525490
Molecular Formula: C19H23N5O
Molecular Weight: 337.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 62337-66-0 |
---|---|
Molecular Formula | C19H23N5O |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Standard InChI | InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2 |
Standard InChI Key | JGIRPKCVHRVHJZ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 |
Canonical SMILES | C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 |
Appearance | Solid powder |
Chemical Structure and Properties
Dechloro Trazodone Hydrochloride is chemically identified as 2-(3-(4-phenylpiperazin-1-yl)propyl)- triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, registered with the CAS number 1263278-93-8 . The key structural characteristic that distinguishes it from Trazodone is the presence of an unsubstituted phenyl group instead of the 3-chlorophenyl group found in Trazodone.
The compound is noted to be hygroscopic, indicating its tendency to absorb moisture from the surrounding environment - a property that necessitates special consideration in its storage, handling, and formulation . This hygroscopic nature has important implications for stability and shelf-life when considered in pharmaceutical contexts.
Chemical and Physical Properties
Relationship to Trazodone
Trazodone, the parent compound from which Dechloro Trazodone is derived, is a triazolopyridine derivative belonging to the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants. Approved by the FDA in 1981, Trazodone is primarily indicated for the treatment of major depressive disorder in adults .
Trazodone is chemically designated as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo [4,3-a]pyridin-3(2H)-one hydrochloride . In comparison, Dechloro Trazodone lacks the chlorine atom at the 3-position of the phenyl ring. This structural modification, while seemingly minor, may significantly influence the compound's pharmacological profile and receptor binding characteristics.
In pharmaceutical manufacturing and quality control, impurities like Dechloro Trazodone require careful monitoring and control to ensure the safety, efficacy, and consistency of the active pharmaceutical ingredient. The presence of Dechloro Trazodone as an impurity in Trazodone formulations is therefore subject to regulatory oversight and quality control measures.
Comparative Analysis: Trazodone vs. Dechloro Trazodone
Quantity | Price (€) |
---|---|
50 mg | 282.00 |
500 mg | 1,899.00 |
This commercial availability primarily serves research applications rather than therapeutic use, consistent with the compound's current status as an impurity rather than an approved pharmaceutical agent. The relatively high cost per milligram reflects its specialized research status and likely limited production scale.
The literature directly addressing Dechloro Trazodone appears limited, suggesting an opportunity for expanded research in this area. However, several publications referenced in the search results may contain relevant information about this compound and related substances :
-
Pai, N. et al.: Journal of Chemical and Pharmaceutical Research, 2, 458 (2010)
-
Silvestrini, B., et al.: European Journal of Pharmacology, 12, 231 (1970)
-
Brogden, R.N., et al.: Drugs, 21, 401 (1981)
These publications span several decades, indicating sustained interest in Trazodone-related compounds throughout the scientific community, though focused research on Dechloro Trazodone specifically appears to be limited. The 1970 Silvestrini paper is particularly notable as it predates the FDA approval of Trazodone itself, suggesting early investigations into this class of compounds.
Future Research Directions
The current understanding of Dechloro Trazodone reveals several promising avenues for future investigation. The preliminary indication of antipsychotic properties warrants thorough pharmacological characterization, including detailed receptor binding studies and evaluation in preclinical models of schizophrenia and related disorders.
Priority Research Areas
Research Area | Specific Focus | Potential Impact |
---|---|---|
Pharmacological Characterization | Receptor binding profile and mechanism of action | Understanding the molecular basis of potential antipsychotic effects |
Preclinical Efficacy Studies | Animal models of schizophrenia and related disorders | Validation of therapeutic potential |
Analytical Method Development | Specific, validated methods for detection and quantification | Enhanced pharmaceutical quality control |
Structure-Activity Relationship | Comparative analysis with Trazodone and related compounds | Insight into the role of the chlorine atom in pharmacological activity |
Toxicological Assessment | Safety profile and potential adverse effects | Evaluation of risk-benefit ratio for potential therapeutic applications |
Pharmacokinetic Studies | Absorption, distribution, metabolism, and excretion | Understanding of in vivo behavior and dosing requirements |
These research directions would contribute significantly to establishing whether Dechloro Trazodone merits development as an independent therapeutic agent or should remain classified primarily as a pharmaceutical impurity requiring control and monitoring.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume